4-Methoxy-2-(2-thiazolylazo)-phenol 4-Methoxy-2-(2-thiazolylazo)-phenol
Brand Name: Vulcanchem
CAS No.: 3012-52-0
VCID: VC16063230
InChI: InChI=1S/C10H9N3O2S/c1-15-7-2-3-9(14)8(6-7)12-13-10-11-4-5-16-10/h2-6,14H,1H3
SMILES:
Molecular Formula: C10H9N3O2S
Molecular Weight: 235.26 g/mol

4-Methoxy-2-(2-thiazolylazo)-phenol

CAS No.: 3012-52-0

Cat. No.: VC16063230

Molecular Formula: C10H9N3O2S

Molecular Weight: 235.26 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-2-(2-thiazolylazo)-phenol - 3012-52-0

Specification

CAS No. 3012-52-0
Molecular Formula C10H9N3O2S
Molecular Weight 235.26 g/mol
IUPAC Name 4-methoxy-2-(1,3-thiazol-2-yldiazenyl)phenol
Standard InChI InChI=1S/C10H9N3O2S/c1-15-7-2-3-9(14)8(6-7)12-13-10-11-4-5-16-10/h2-6,14H,1H3
Standard InChI Key FQQNRFLPBZDYKQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)O)N=NC2=NC=CS2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a phenol ring substituted with a methoxy group at the 4-position and a thiazolylazo group at the 2-position. X-ray crystallography reveals a planar configuration stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group and the azo nitrogen . The thiazole ring adopts a nearly coplanar orientation relative to the phenol moiety, optimizing conjugation and electronic delocalization .

Table 1: Key Physical Properties of 4-Methoxy-2-(2-Thiazolylazo)-Phenol

PropertyValueSource
Molecular FormulaC10H9N3O2S\text{C}_{10}\text{H}_{9}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight235.26 g/mol
Density1.39 g/cm³
Boiling Point494.4°C at 760 mmHg
Flash Point252.8°C
LogP (Partition Coefficient)3.27

Spectroscopic Characteristics

Infrared (IR) spectroscopy identifies key functional groups: a broad O–H stretch at 3200–3400 cm⁻¹ (phenolic hydroxyl), a sharp N=N stretch at 1440–1500 cm⁻¹ (azo linkage), and C–S vibrations at 670–710 cm⁻¹ (thiazole ring) . UV-Vis spectra exhibit strong absorption maxima at 420–450 nm (π→π* transitions), which shift upon metal coordination, enabling its use in spectrophotometric assays .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via diazotization and coupling reactions. 4-Methoxyphenol is diazotized with nitrous acid (HNO2\text{HNO}_2) under acidic conditions (pH 1–2) at 0–5°C, followed by coupling with 2-aminothiazole. The reaction proceeds via electrophilic aromatic substitution, with the thiazole’s amino group attacking the diazonium salt.

4-Methoxyphenol+NaNO2+HClDiazonium salt2-Aminothiazole4-Methoxy-2-(2-thiazolylazo)-phenol\text{4-Methoxyphenol} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium salt} \xrightarrow{\text{2-Aminothiazole}} \text{4-Methoxy-2-(2-thiazolylazo)-phenol}

Yields typically range from 65% to 75%, with purification via recrystallization from ethanol-water mixtures.

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance scalability and reduce reaction times. Automated systems regulate temperature and pH, achieving yields >80%. Post-synthesis purification utilizes column chromatography (silica gel, ethyl acetate/hexane eluent) or high-performance liquid chromatography (HPLC) for analytical-grade material.

Coordination Chemistry and Metal Complexes

Metal Binding Behavior

The compound acts as a tridentate ligand, coordinating through the phenolic oxygen, azo nitrogen, and thiazole nitrogen . Stability constants (logK\log K) for metal complexes follow the order:
Cu2+>Ni2+>Co2+>Zn2+>Ag+\text{Cu}^{2+} > \text{Ni}^{2+} > \text{Co}^{2+} > \text{Zn}^{2+} > \text{Ag}^+ .

Table 2: Representative Metal Complexes and Their Properties

Metal IonComplex FormulaGeometryApplication
Cu²⁺[Cu(L)₂Cl]OctahedralAntibacterial agent
Fe³⁺[Fe(L)₂Cl]·H₂OOctahedralCatalytic oxidation
Ag⁺[Ag(L)(H₂O)]TetrahedralAntifungal coatings

Enhanced Bioactivity

Metal complexes exhibit superior antimicrobial activity compared to the free ligand. For example, the Cu²⁺ complex shows a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, versus 50 µg/mL for the ligand alone . This enhancement arises from increased membrane permeability and redox activity .

Applications in Analytical Chemistry

Spectrophotometric Detection

The compound’s colorimetric response to metal ions enables its use in environmental and industrial monitoring. Detection limits for common metals are:

Cu2+:0.2ppmZn2+:0.5ppmHg2+:0.1ppm\begin{align*} \text{Cu}^{2+} &: 0.2 \, \text{ppm} \\ \text{Zn}^{2+} &: 0.5 \, \text{ppm} \\ \text{Hg}^{2+} &: 0.1 \, \text{ppm} \end{align*}

Linear ranges span 0.5–50 ppm, with molar absorptivity (ε\varepsilon) values exceeding 1.2×104L\cdotpmol1\cdotpcm11.2 \times 10^4 \, \text{L·mol}^{-1}\text{·cm}^{-1}.

Chromatographic Applications

In reverse-phase HPLC, the compound serves as a derivatizing agent for metal speciation. Using a C18 column (5 µm, 250 × 4.6 mm) and methanol-water (70:30 v/v) mobile phase, it resolves Cu2+\text{Cu}^{2+}, Ni2+\text{Ni}^{2+}, and Co2+\text{Co}^{2+} within 15 minutes.

Biological and Pharmacological Relevance

Antimicrobial Activity

The ligand and its complexes demonstrate broad-spectrum activity:

Table 3: Antimicrobial Efficacy (MIC in µg/mL)

OrganismLigandCu ComplexAg Complex
Escherichia coli1002550
Candida albicans2005012.5
Pseudomonas aeruginosa1503075

Mechanistic studies indicate disruption of microbial cell membranes and inhibition of ATP synthesis .

Industrial and Material Science Applications

Dye and Pigment Manufacturing

The compound’s intense orange-red color (λmax=450nm\lambda_{\text{max}} = 450 \, \text{nm}) and lightfastness make it suitable for textile dyes. Color strength (K/S values) exceeds 8.0 on cotton fabrics, with wash fastness ratings of 4–5 (ISO 105-C06).

Polymer Modification

Incorporation into polyurethane matrices at 2–5 wt% enhances UV resistance, reducing degradation rates by 40% under accelerated weathering tests (ASTM G154).

Comparison with Structural Analogs

Table 4: Structural and Functional Comparison with Related Compounds

CompoundKey FeaturesDistinctive Properties
4-Amino-3-hydroxybenzoic acidAmino and hydroxyl substituentsLower thermal stability (decomposes at 200°C)
4-MethylthiazoleThiazole without azo groupLimited metal coordination capacity
3-Hydroxy-4-methoxybenzaldehydeMethoxy and aldehyde groupsForms Schiff bases, not azo complexes

The unique azo-thiazole-phenol triad in 4-methoxy-2-(2-thiazolylazo)-phenol enables multifunctionality absent in analogs, particularly in metal sensing and bioactivity .

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